molecular formula C11H13F2NO3S B14906648 n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide

n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B14906648
M. Wt: 277.29 g/mol
InChI Key: FMNSMHAUFRSDLV-UHFFFAOYSA-N
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Description

n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13F2NO3S and a molecular weight of 277.29 g/mol . This compound is characterized by the presence of an allyl group, two fluorine atoms, a hydroxyethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with n-allyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and binding properties, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H13F2NO3S

Molecular Weight

277.29 g/mol

IUPAC Name

2,6-difluoro-N-(2-hydroxyethyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C11H13F2NO3S/c1-2-6-14(7-8-15)18(16,17)11-9(12)4-3-5-10(11)13/h2-5,15H,1,6-8H2

InChI Key

FMNSMHAUFRSDLV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCO)S(=O)(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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